molecular formula C12H12N2O5 B8328128 7-(Methoxymethoxy)-8-nitroquinolin-2-yl methanol

7-(Methoxymethoxy)-8-nitroquinolin-2-yl methanol

Cat. No.: B8328128
M. Wt: 264.23 g/mol
InChI Key: VEAWENQRXNMMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Methoxymethoxy)-8-nitroquinolin-2-yl methanol is a useful research compound. Its molecular formula is C12H12N2O5 and its molecular weight is 264.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

[7-(methoxymethoxy)-8-nitroquinolin-2-yl]methanol

InChI

InChI=1S/C12H12N2O5/c1-18-7-19-10-5-3-8-2-4-9(6-15)13-11(8)12(10)14(16)17/h2-5,15H,6-7H2,1H3

InChI Key

VEAWENQRXNMMQP-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C2=C(C=CC(=N2)CO)C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Referring to FIG. 20, NaBH4 was added to a solution of 9a (18.1 mg, 0.0691 mmol) in absolute EtOH (5 mL). The reaction mixture was stirred for 15 min, diluted with chloroform, washed with water followed by brine. The organic layer was dried over Na2SO4 and the solvent was evaporated to afford 10a (8.3 mg, 0.032 mmol, 45%) as a yellow solid: 1H NMR (CDCl3) δ 8.14 (1H, d, J=8.8 Hz), 7.90 (1H, d, J=9.2 Hz), 7.58 (1H, d, J=9.2 Hz), 7.31 (1H, d, J=8.4 Hz), 5.39 (2H, s), 4.91 (2H, s), 3.54 (3H, s); 13C NMR (CDCl3) δ 162.4, 149.0, 139.1, 136.7, 131.9, 130.6, 123.1, 118.5, 116.3, 95.4, 64.5, 57.1; FTIR (neat) 3583, 2923, 1635, 1516, 1263, 1157, 1084, 1047, 931, 916, 804 cm−1; MS (ESI) m/z calculated for (C12H12N2O5+H)+ 265, found 265; HRMS (ESI) m/z calculated for (C12H12N2O5+H)+ 265.0824, found 265.0814.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18.1 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
45%

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